2-Chloro-6-(piperidin-2-yl)pyridine
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Overview
Description
2-Chloro-6-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .
Scientific Research Applications
2-Chloro-6-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(piperidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the piperidine ring.
2-Chloro-6-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring.
2-Chloro-6-(pyrrolidin-2-yl)pyridine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Chloro-6-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring can enhance its solubility and bioavailability, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C10H13ClN2 |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-6-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h3,5-6,8,12H,1-2,4,7H2 |
InChI Key |
KEKZEYACGLCIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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